molecular formula C14H19ClN2O2 B4401865 2-[2-(Oxolan-2-ylmethylamino)ethoxy]benzonitrile;hydrochloride

2-[2-(Oxolan-2-ylmethylamino)ethoxy]benzonitrile;hydrochloride

Cat. No.: B4401865
M. Wt: 282.76 g/mol
InChI Key: AILRUAAXZYMSAL-UHFFFAOYSA-N
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Description

2-[2-(Oxolan-2-ylmethylamino)ethoxy]benzonitrile;hydrochloride is a chemical compound that features a benzonitrile group linked to a tetrahydrofuran moiety via an aminoethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Oxolan-2-ylmethylamino)ethoxy]benzonitrile;hydrochloride typically involves the reaction of 2-(2-aminoethoxy)benzonitrile with tetrahydrofuran-2-ylmethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the benzonitrile derivative attacks the electrophilic carbon of the tetrahydrofuran-2-ylmethyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Oxolan-2-ylmethylamino)ethoxy]benzonitrile;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of a lactone derivative.

    Reduction: Conversion to an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(Oxolan-2-ylmethylamino)ethoxy]benzonitrile;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Oxolan-2-ylmethylamino)ethoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tetrahydrofuran-2-ylmethyl)amino]ethanol
  • 2-[(tetrahydrofuran-2-ylmethyl)amino]methylquinazolin-4(3H)-one

Uniqueness

2-[2-(Oxolan-2-ylmethylamino)ethoxy]benzonitrile;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzonitrile group with a tetrahydrofuran moiety via an aminoethoxy bridge is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-[2-(oxolan-2-ylmethylamino)ethoxy]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c15-10-12-4-1-2-6-14(12)18-9-7-16-11-13-5-3-8-17-13;/h1-2,4,6,13,16H,3,5,7-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILRUAAXZYMSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCCOC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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